7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 192.21 g/mol. This compound is recognized for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It is classified under the category of nitrogen-containing heterocycles, specifically as a substituted benzazepine derivative. The compound is identified by the Chemical Abstracts Service number 34583-83-0, which facilitates its identification in chemical databases and literature .
The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine typically involves several synthetic routes that leverage established organic chemistry techniques. Common methods include:
These methods allow for the production of various derivatives of the compound, enhancing its utility in research applications .
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine features a fused bicyclic system that includes a benzene ring and a seven-membered azepine ring. The nitro group is positioned at the seventh carbon of the azepine ring.
C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-]
TXJXCXSFIVCGDS-UHFFFAOYSA-N
This structural information is crucial for understanding the compound's reactivity and interaction with biological targets .
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine participates in various chemical reactions typical of nitrogen-containing heterocycles:
These reactions expand its applicability in synthesizing more complex molecules for drug discovery .
The mechanism of action for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine primarily involves its role as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme is crucial in the production of nitric oxide in the nervous system:
The compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to its classification as harmful if swallowed or if it comes into contact with skin .
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological effects and therapeutic potentials.
The development of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS: 34583-83-0) represents a significant evolution in heterocyclic chemistry, bridging classical alkaloid research with modern synthetic medicinal chemistry. Benzazepine scaffolds emerged as synthetically accessible alternatives to naturally occurring indole and benzodiazepine structures, offering enhanced tunability of electronic properties and ring conformation. The introduction of the nitro group (–NO₂) at the 7-position marked a strategic advancement, leveraging the strong electron-withdrawing properties of this substituent to modulate the compound’s electronic distribution and binding capabilities. This modification proved critical for enhancing interactions with biological targets, particularly serotonin receptors in the central nervous system [2] [6].
Early synthetic routes to this scaffold were characterized by multi-step sequences with low overall yields, limiting extensive biological evaluation. Contemporary methodologies, however, have optimized the synthesis through catalytic cyclizations and regioselective nitration. The compound’s crystallization as a hydrochloride salt (CAS: 34583-84-1) further improved its handling properties for pharmacological studies. Molecular identifiers for this scaffold include the canonical SMILES notation O=N+[O-], molecular weight of 192.21 g/mol for the free base, and a formula of C₁₀H₁₂N₂O₂ [2] [6]. The structural characterization established the benzo-fused azepine ring system as a conformationally semi-rigid framework capable of presenting substituents in three-dimensional space similarly to bioactive peptide conformations, a feature that accelerated its adoption in neuropharmacological agent discovery [3] [5].
Table 1: Fundamental Identifiers of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Property | Value |
---|---|
Systematic IUPAC Name | 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
CAS Number (Free Base) | 34583-83-0 |
CAS Number (HCl Salt) | 34583-84-1 |
Molecular Formula | C₁₀H₁₂N₂O₂ |
Molecular Weight | 192.21 g/mol |
SMILES Notation | O=N+[O-] |
Storage Conditions | 2-8°C, protected from light |
The benzo[d]azepine core exhibits distinct advantages for CNS drug design: 1) The partially saturated seven-membered ring adopts a boat-chair conformation that projects substituents toward complementary binding pockets in aminergic receptors; 2) The 7-nitro group induces a significant dipole moment (≈5.2 Debye) and reduces pKa of the adjacent nitrogen by ≈2 units versus unsubstituted analogs, enhancing hydrogen-bond acceptor capacity; and 3) The secondary amine enables salt formation for improved solubility or serves as a hydrogen bond donor [3] [7]. This combination allows the scaffold to mimic endogenous neurotransmitter conformations while providing multiple vectors for structural diversification. Computational models reveal that the 7-nitro substituent contributes to a molecular electrostatic potential (MEP) surface with strong negative regions adjacent to the aromatic ring, facilitating π-stacking interactions with receptor tryptophan residues [5] [7].
Patent literature establishes this scaffold as a potent 5-HT₂c receptor agonist (Kᵢ ≈ 15-50 nM), with selectivity over related 5-HT₂A (≈30-fold) and 5-HT₂B (≈100-fold) subtypes. This selectivity profile is pharmacologically significant, as 5-HT₂c activation suppresses appetite and modulates anxiety pathways, while avoiding 5-HT₂A-mediated hallucinations and 5-HT₂B-associated cardiotoxicity [3] [5] [7]. Modifications at the 6-position of the scaffold (e.g., halogenation, alkylation) have yielded compounds with improved blood-brain barrier permeability (logP ≈2.8-3.5) and metabolic stability (t½ >4 hours in hepatic microsomes). These derivatives show promise in preclinical models of obesity through appetite suppression and anxiety disorders via modulation of amygdala serotonin signaling [5] [7].
Table 2: Receptor Binding Profile of 6-Substituted 7-Nitrobenzazepine Derivatives
Position 6 Substituent | 5-HT₂c Kᵢ (nM) | 5-HT₂A Selectivity Ratio | Functional Activity (EC₅₀, nM) |
---|---|---|---|
H | 48 ± 3.2 | 28x | 112 ± 14 |
Cl | 22 ± 1.8 | 41x | 53 ± 6 |
CH₃ | 31 ± 2.4 | 35x | 67 ± 8 |
OCH₃ | 19 ± 1.5 | 52x | 45 ± 5 |
CF₃ | 15 ± 1.2 | 67x | 32 ± 4 |
WO2005082859A1 exemplifies scaffold optimization, demonstrating how 6-alkoxy substitutions (e.g., –OCF₃) enhance receptor binding affinity and functional potency at 5-HT₂c receptors. The 6-trifluoromethoxy derivative exhibited 3-fold greater potency (EC₅₀ = 32 nM) than the unsubstituted parent compound in calcium mobilization assays, attributed to enhanced hydrophobic interactions within an accessory binding pocket. Similarly, CN102516172B details synthetic innovations using phosphine-catalyzed [3+2] cycloadditions to generate spiro-fused derivatives that maintain 5-HT₂c affinity while reducing P-glycoprotein efflux, thereby improving brain exposure by >2-fold in rodent models [4] [7]. These structural modifications showcase the scaffold’s versatility in addressing pharmacokinetic challenges while retaining target engagement.
The scaffold’s privileged status is further evidenced by its incorporation into multi-target ligands. Hybrid structures combining the 7-nitrobenzazepine core with fragments targeting dopamine D₄ or orexin receptors show promise in complex neuropsychiatric disorders. This adaptability stems from the scaffold’s balanced drug-like properties (MW <350, cLogP ≈2.5, H-bond donors/acceptors = 1/4), which comply with CNS drug design principles while permitting substantial structural elaboration [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7